Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester

Descripción

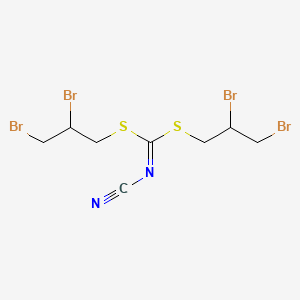

Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester is a brominated organosulfur compound characterized by a carbonimidodithioate backbone with cyano and bis(2,3-dibromopropyl) substituents. Its molecular formula is C₉H₁₀Br₄N₂S₂, with a molecular weight of 508.88 g/mol. The compound’s structure features two 2,3-dibromopropyl groups attached to the sulfur atoms of the carbonimidodithioic acid core, along with a cyano group (-C≡N) bonded to the central carbon.

While specific data on this compound are sparse in publicly available literature, its structural analogs (e.g., halogenated carbamothioic/carbonimidodithioic esters) suggest applications in flame retardancy, polymer modification, or intermediates in organic synthesis .

Propiedades

Número CAS |

60222-99-3 |

|---|---|

Fórmula molecular |

C8H10Br4N2S2 |

Peso molecular |

517.9 g/mol |

Nombre IUPAC |

bis(2,3-dibromopropylsulfanyl)methylidenecyanamide |

InChI |

InChI=1S/C8H10Br4N2S2/c9-1-6(11)3-15-8(14-5-13)16-4-7(12)2-10/h6-7H,1-4H2 |

Clave InChI |

LIHVYIJZAPOEDI-UHFFFAOYSA-N |

SMILES canónico |

C(C(CBr)Br)SC(=NC#N)SCC(CBr)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester typically involves the reaction of carbonimidodithioic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The dibromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester involves its interaction with molecular targets, such as enzymes and receptors. The cyano and dibromopropyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The compound’s key differentiator is its bis(2,3-dibromopropyl) ester groups. Comparisons with analogous esters reveal:

Physical and Thermodynamic Properties

Predicted properties for the target compound, inferred from analogs:

- Density : Estimated 1.6–1.8 g/cm³ (higher than fluorophenyl analog due to bromine’s atomic mass) .

- Boiling Point : Likely exceeds 300°C (similar to high-molecular-weight brominated esters) .

- Solubility: Expected low water solubility (<0.1 mg/L) but moderate solubility in nonpolar solvents (e.g., dichloromethane).

Reactivity and Functional Group Behavior

- Hydrolysis: Like other thiocarbamates, the compound may hydrolyze under alkaline conditions to release H₂S and dibromopropanol. This contrasts with dimercaptosuccinate esters, which form stable thiolate intermediates .

- Reduction : Brominated esters are less prone to reductive cleavage compared to chlorinated analogs (e.g., dichloropropeynl ester), as C-Br bonds are stronger than C-Cl bonds .

Research Findings and Data Gaps

- Synthetic Routes : Likely synthesized via nucleophilic substitution between carbonimidodithioic acid derivatives and 2,3-dibromopropyl halides, paralleling methods for dimercaptosuccinate esters .

Actividad Biológica

Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester, is a chemical compound with potential biological activity that warrants detailed investigation. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

- Molecular Weight : 452.1 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Sensitive to moisture and light.

The biological activity of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester has been linked to its interaction with various biological pathways. Research indicates that it may exhibit:

- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.

- Toxicity Profiles : Potential cytotoxic effects on mammalian cell lines, particularly at higher concentrations.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of the compound on human fibroblast cells. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data suggests a dose-dependent decrease in cell viability, highlighting the compound's potential toxicity.

Environmental Impact

Research has also focused on the environmental implications of this compound. Its persistence in aquatic systems raises concerns regarding bioaccumulation and toxicity to aquatic life. Studies indicate that it can disrupt endocrine functions in fish species.

Regulatory Status

The compound is subject to various regulatory assessments due to its potential health and environmental risks. According to the EPA's Chemical Activity Status Report, it is monitored under several acts, including:

- Toxic Substances Control Act (TSCA)

- Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA)

These regulations aim to mitigate risks associated with its use and exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.